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Compound of Interest

Compound Name: 16:0 Glutaryl PE

Cat. No.: B15595344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 1,2-

dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DPPE-PEG),

a critical component in advanced drug delivery systems. This document will be valuable for

researchers and professionals involved in the formulation and development of lipid-based

nanocarriers such as liposomes and lipid nanoparticles (LNPs). While the user requested

information on "DPPE-NG," this term does not correspond to a standard or widely recognized

nomenclature in the scientific literature. The information presented herein pertains to DPPE-

PEG, which is the scientifically accepted and extensively researched class of molecules that

fits the user's query's context.

Core Physicochemical Characteristics
DPPE-PEG is an amphiphilic molecule composed of a hydrophobic lipid anchor (DPPE) and a

hydrophilic polymer chain (PEG). This structure allows it to be readily incorporated into the lipid

bilayer of nanoparticles, where it confers several advantageous properties. The DPPE portion

consists of two palmitic acid chains, which are saturated 16-carbon fatty acids, linked to a

glycerol backbone and a phosphoethanolamine headgroup. The PEG chain is covalently

attached to the ethanolamine headgroup.

The presence of the PEG chain on the surface of nanoparticles creates a "stealth" effect, which

sterically hinders the adsorption of opsonin proteins from the bloodstream. This reduces

recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the

circulation half-life of the nanocarrier and increasing the probability of it reaching its target site.
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Table 1: Summary of Physicochemical Properties of DPPE-PEG and Formulations

Property Description

Appearance

Off-white to white solid or viscous liquid,

depending on the molecular weight of the PEG

chain.

Solubility
Soluble in aqueous solutions and most organic

solvents.

Purity
Commercially available with purity typically

≥95%.

Storage Conditions

Typically stored at -20°C, desiccated, and

protected from light. Frequent thawing and

freezing should be avoided.

Role in Drug Delivery Systems
DPPE-PEG is a key excipient in the formulation of liposomes and lipid nanoparticles for drug

delivery. Its primary functions include:

Prolonging Circulation Time: The "stealth" properties imparted by the PEG chain significantly

increase the in vivo circulation time of nanocarriers.

Enhancing Stability: The hydrophilic PEG layer provides a steric barrier that prevents the

aggregation of nanoparticles, improving their colloidal stability during storage and in

biological fluids.

Modulating Drug Release: The presence of DPPE-PEG in the lipid bilayer can influence the

release kinetics of encapsulated drugs.

Surface Functionalization: The terminal end of the PEG chain can be functionalized with

targeting ligands, such as antibodies or peptides, to enable active targeting of the

nanocarrier to specific cells or tissues.

Table 2: Quantitative Data on DPPE-PEG Containing Nanoparticles
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Parameter Formulation Details Value Reference

Hydrodynamic

Diameter (nm)

Tamoxifen-loaded

PLA/DPPE-PEG

nanocapsules in water

294.7 nm [1]

Zeta Potential (mV)
DSPE-PEG2000

nanoparticles
approx. -38.0 mV [2]

Encapsulation

Efficiency (%)

Tamoxifen in

PLA/DPPE-PEG

nanocapsules

~52.5% [1]

Drug Loading (%)

Tamoxifen in

PLA/DPPE-PEG

nanocapsules

~30% [1]

Cumulative Drug

Release

Tamoxifen from

PLA/DPPE-PEG

nanocapsules (pH 7.4,

37°C, 42 hours)

~89% [1]

Experimental Protocols
Synthesis of DPPE
A common method for the synthesis of DPPE involves the reaction of 1,2-dipalmitoyl-sn-

glycero-3-phosphate with N-Cbz-ethanolamine followed by deprotection. A detailed, multi-step

synthesis procedure is often required to obtain the final product with high purity. One patented

method involves the condensation of 2-phthalimide-phosphorodichloridate with alpha, beta-

glycerol-1,3-dipalmitate, followed by hydrolysis and deprotection with hydrazine hydrate[3].

Preparation of DPPE-PEG Liposomes by Thin Film
Hydration-Extrusion
This is a widely used method for preparing PEGylated liposomes.

Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC),

cholesterol, and DPPE-PEG, are dissolved in an organic solvent such as chloroform in a
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round-bottom flask. A typical molar ratio is 65:30:5 (DSPC:Cholesterol:DSPE-PEG2000)[4].

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary

evaporator to form a thin, uniform lipid film on the inner surface of the flask. The flask is

typically heated to a temperature above the phase transition temperature of the lipids (e.g.,

65°C) to ensure proper mixing[4].

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Tris-buffered saline, pH

7.4) by gentle agitation at a temperature above the lipid transition temperature. This process

leads to the spontaneous formation of multilamellar vesicles (MLVs)[4].

Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV

suspension is subjected to extrusion through polycarbonate membranes with specific pore

sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm membranes) using a mini-

extruder. This process is also performed at a temperature above the lipid transition

temperature[4].

Characterization: The resulting liposomes are characterized for their size, polydispersity

index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation

efficiency of the drug is determined by separating the unencapsulated drug from the

liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in

the liposomal fraction.

Post-Insertion Method for PEGylation
An alternative to incorporating DPPE-PEG during the initial formulation is the post-insertion

method.

Prepare Pre-formed Liposomes: Liposomes are first prepared without the PEGylated lipid

using a standard method like thin-film hydration.

Incubate with DPPE-PEG Micelles: The pre-formed liposomes are then incubated with a

solution containing micelles of DPPE-PEG.

Transfer of DPPE-PEG: During incubation, the DPPE-PEG molecules transfer from the

micelles and insert into the outer leaflet of the liposomal bilayer.
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Purification: Uninserted DPPE-PEG can be removed by techniques such as size exclusion

chromatography.

Signaling Pathways and Cellular Uptake
Currently, there is no evidence to suggest that DPPE-PEG itself directly activates specific

intracellular signaling pathways. Its primary biological effect is at the nanoparticle-bio interface.

The PEGylation of nanoparticles significantly influences their interaction with cells, primarily by

modulating their biodistribution and cellular uptake.

The cellular uptake of PEGylated nanoparticles is a complex process that generally occurs via

endocytosis. The specific endocytic pathway can depend on the nanoparticle's size, shape,

surface charge, and the cell type.
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Caption: General workflow for the cellular uptake of PEGylated nanoparticles.

The diagram above illustrates the general pathway for the cellular uptake of PEGylated

nanoparticles. After administration, the nanoparticles circulate in the bloodstream and
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eventually reach the target tissue. They are then internalized by cells primarily through

endocytosis, a process where the cell membrane engulfs the nanoparticle to form an

endosome. The nanoparticle can then either escape the endosome and release its drug cargo

into the cytoplasm, or the endosome can mature and fuse with a lysosome, where the

nanoparticle is degraded, leading to drug release.

Conclusion
DPPE-PEG is a versatile and indispensable lipid-polymer conjugate in the field of drug delivery.

Its ability to prolong circulation time, enhance stability, and provide a platform for targeted

delivery makes it a cornerstone of modern nanomedicine design. A thorough understanding of

its physicochemical properties and its impact on nanoparticle formulations is crucial for the

development of safe and effective drug delivery systems. This guide provides a foundational

understanding for researchers and professionals working to harness the potential of DPPE-

PEG in their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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